

Chemical structure and properties of 1,3-Dinitrobenzene-15N2

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Compound of Interest

Compound Name: 1,3-Dinitrobenzene-15N2

Cat. No.: B15088817

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A Comprehensive Technical Guide to 1,3-Dinitrobenzene-15N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 1,3-Dinitrobenzene, with a specific focus on its 15N2 isotopically labeled form. While specific experimental data for 1,3-Dinitrobenzene-15N2 is limited in publicly available literature, this guide consolidates the known information for the unlabeled compound as a close surrogate, supplemented with data for the labeled analogue where available. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development, offering insights into the compound's characteristics and potential applications. The guide includes summarized quantitative data, a general synthesis protocol, and diagrams illustrating its metabolic pathway and a generalized experimental workflow.

Chemical Structure and Properties

1,3-Dinitrobenzene is an aromatic organic compound with the chemical formula $C_6H_4(NO_2)_2$. The molecule consists of a benzene ring substituted with two nitro groups at the meta



positions. The 15N2 isotopologue has the same structure, with the naturally occurring 14N atoms in the nitro groups replaced by the 15N isotope.

General Properties of 1,3-Dinitrobenzene and its 15N2 Isotopologue

Property	1,3-Dinitrobenzene	1,3-Dinitrobenzene-15N2
Chemical Formula	C ₆ H ₄ N ₂ O ₄ [1]	C ₆ H ₄ (1 ⁵ NO ₂) ₂ [2]
Molar Mass	168.11 g/mol [1]	170.09 g/mol [2]
Appearance	Yellowish crystalline solid	Solid
Melting Point	89-90 °C	88-90 °C
Boiling Point	297 °C	297 °C
CAS Number	99-65-0	Not available

Spectroscopic Data of 1,3-Dinitrobenzene (Unlabeled)

While specific spectra for **1,3-Dinitrobenzene-15N2** are not readily available, the data for the unlabeled compound provides a foundational understanding of its spectroscopic behavior. The introduction of 15N isotopes would primarily affect the 15N NMR spectrum and would induce subtle shifts in vibrational (IR) and mass spectra.

Spectroscopic Data	Key Features of 1,3-Dinitrobenzene	
¹ H NMR	Signals in the aromatic region, typically between $\delta\ 7.5$ and 9.0 ppm.	
¹³ C NMR	Signals corresponding to the aromatic carbons.	
IR Spectroscopy	Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds in the nitro groups.	
Mass Spectrometry	Molecular ion peak (M+) at m/z 168, with fragmentation patterns corresponding to the loss of nitro and nitroso groups.[3]	



Synthesis of 1,3-Dinitrobenzene-15N2

A general method for the synthesis of 1,3-Dinitrobenzene involves the nitration of nitrobenzene. [4] For the synthesis of the 15N2 labeled compound, 15N-labeled nitric acid would be required.

Experimental Protocol: General Synthesis of 1,3-Dinitrobenzene

This protocol describes the synthesis of unlabeled 1,3-Dinitrobenzene and is adaptable for the synthesis of the 15N2 labeled version by substituting with 15N-labeled nitric acid.

Materials:

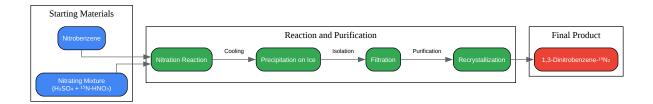
- Nitrobenzene
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃) (or 15N-labeled HNO₃)
- Ice bath
- · Round-bottom flask with reflux condenser
- Stirring apparatus
- Beaker
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
- Nitration Reaction: Gradually add nitrobenzene to the chilled nitrating mixture. After the addition is complete, the reaction mixture is gently heated under reflux.



- Isolation of the Product: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of crude 1,3-Dinitrobenzene.
- Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol.



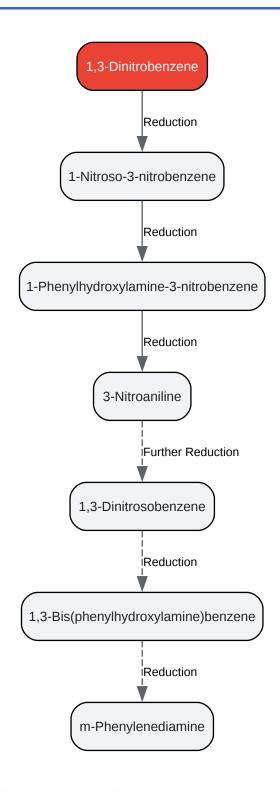
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A generalized workflow for the synthesis of **1,3-Dinitrobenzene-15N2**.

Metabolic Pathway of 1,3-Dinitrobenzene

The metabolism of 1,3-Dinitrobenzene primarily involves the reduction of its nitro groups. This process can occur in various tissues and is a key aspect of its toxicology. The reduction is a stepwise process, forming nitrosobenzene and phenylhydroxylamine intermediates, which are further reduced to the corresponding aniline.[5][6]





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Metabolic reduction pathway of 1,3-Dinitrobenzene.

Applications in Research and Drug Development



Isotopically labeled compounds, particularly with stable isotopes like 15N, are invaluable tools in drug development and biomedical research.[7]

- Metabolic Studies: 15N-labeled compounds can be used as tracers to elucidate metabolic pathways and to quantify the formation of metabolites.[7] The use of 1,3-Dinitrobenzene-15N2 would allow for precise tracking of its metabolic fate in vivo and in vitro.
- Quantitative Proteomics: While no specific applications of **1,3-Dinitrobenzene-15N2** in proteomics have been identified, **15N** labeling is a cornerstone of quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
- NMR Spectroscopy: The incorporation of 15N provides a sensitive nucleus for NMR studies, enabling the investigation of molecular structure, dynamics, and interactions.[8] For a molecule like 1,3-Dinitrobenzene-15N2, 15N NMR could be used to study its binding to biological macromolecules.

Conclusion

1,3-Dinitrobenzene-15N2 is a specialized chemical tool with potential applications in metabolic and toxicological research. While detailed experimental data for this specific isotopologue is scarce, the extensive knowledge of its unlabeled counterpart provides a strong foundation for its use. The ability to trace and quantify the molecule and its metabolites through 15N labeling opens avenues for more precise and detailed investigations into its biological interactions and effects. This guide serves as a starting point for researchers interested in utilizing this compound in their studies.

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